molecular formula C10H13FN2O B1373326 1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol CAS No. 593249-20-8

1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol

Cat. No. B1373326
M. Wt: 196.22 g/mol
InChI Key: JKEKFPNIJKEMSY-UHFFFAOYSA-N
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Description

1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol (1-FAP) is a synthetic compound that has been studied for its potential applications in scientific research. 1-FAP belongs to the family of organic compounds known as pyrrolidines, which are cyclic organic compounds with a five-membered ring composed of four carbon atoms and one nitrogen atom. 1-FAP has been found to have a wide range of biological and physiological activities, including neuroprotection, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

  • Synthesis of Spiro Compounds : The compound 1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol can be utilized in the synthesis of spiro[indole-3,2'-pyrrolidin]-2(1H)-one, demonstrating its role in creating structurally complex molecules. This process includes multicomponent reactions and results in planar molecules, except for the pyrrolidin ring which adopts an envelope conformation (Sharma et al., 2013).
  • Intermediate in Biologically Active Compounds : As an intermediate, it contributes to the synthesis of various biologically active compounds, highlighting its importance in medicinal chemistry and drug development (Wang et al., 2016).

2. Development of Inhibitors and Drugs

  • Inhibitor of Met Kinase Superfamily : The compound is involved in the development of selective and orally efficacious inhibitors of the Met kinase superfamily, which are critical in cancer treatment and therapy (Schroeder et al., 2009).
  • Anticoccidial Agents : It plays a role in the synthesis of pyrroles, which are evaluated as anticoccidial agents, particularly for inhibiting cGMP-dependent protein kinase in Eimeria tenella, a parasite causing coccidiosis (Qian et al., 2006).

3. Structural Analysis and Molecular Docking Studies

  • X-Ray Crystallographic Analysis : Its derivatives are subjects of structural analysis, like in the study of pyridine derivatives as potential inhibitors of NAMPT, offering insights into molecular interactions and docking studies (Venkateshan et al., 2019).
  • Molecular Characterization and Docking : The compound is essential in the molecular characterization of proteins like cGMP-dependent protein kinase from Apicomplexan parasites, aiding in understanding molecular targets for drug development (Gurnett et al., 2002).

4. Electrocatalytic and Fluoroionophore Applications

  • Electrocatalytic Properties : It’s used in copolymerization studies to enhance electrochromic properties of conducting polymers, demonstrating its role in materials science (Türkarslan et al., 2007).
  • Selective Al(3+) Sensor : Derivatives of this compound act as chemosensors, specifically for Al(3+), illustrating its application in analytical chemistry (Maity & Govindaraju, 2010).

properties

IUPAC Name

1-(4-amino-2-fluorophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-5-7(12)1-2-10(9)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEKFPNIJKEMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696128
Record name 1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol

CAS RN

593249-20-8
Record name 1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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